

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method

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Compound of Interest

Compound Name: 4-Butyl-2-methylpiperidine

Cat. No.: B15264329

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HPLC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds like **4-Butyl-2-methylpiperidine**. The high sensitivity and selectivity of mass spectrometry make it ideal for detecting low concentrations in complex matrices.

Application Note:

This method is suitable for the quantification of **4-Butyl-2-methylpiperidine** in pharmaceutical preparations and biological fluids. The protocol employs a reverse-phase C18 column with a mobile phase consisting of acetonitrile and water with formic acid as a modifier to ensure good peak shape and ionization efficiency. Detection is achieved using a tandem mass spectrometer in positive electrospray ionization (ESI) mode, which provides high selectivity and sensitivity.

Experimental Protocol:

- a) Sample Preparation (from a biological matrix e.g., Plasma):
- To 500 μL of plasma sample, add an internal standard (e.g., a deuterated analog of 4-Butyl-2-methylpiperidine).
- Perform a liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE) and vortexing for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.



- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase and inject 10 μL into the HPLC-MS system.
- b) HPLC-MS Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II LC System or equivalent.[1]
- Column: Phenomenex Gemini C18 (5 μm, 250 x 4.6 mm).[1]
- Mobile Phase A: 0.1% Formic acid in water.[2]
- Mobile Phase B: Acetonitrile.[2]
- Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and return to initial conditions.
- Flow Rate: 0.8 mL/min.[1]
- Column Temperature: 30°C.
- Mass Spectrometer: Agilent 6400 Series Triple Quadrupole LC/MS or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.[3]
- MS/MS Transition: The specific precursor and product ions for **4-Butyl-2-methylpiperidine** would need to be determined by direct infusion, but a plausible transition would be based on its molecular weight (155.28 g/mol). For example, m/z 156.2 -> [fragment ion].

Quantitative Data Summary:



Parameter	Value
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.995
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1 ng/mL
Recovery	90 - 105%
Precision (RSD%)	< 15%

Experimental Workflow Diagram:



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HPLC-MS Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a suitable alternative for the analysis of volatile and thermally stable compounds. **4-Butyl-2-methylpiperidine** is amenable to GC analysis.

Application Note:

This method describes the quantification of **4-Butyl-2-methylpiperidine** in organic solvents or as a neat substance, which is useful for quality control of the pure compound or in reaction mixtures. The method utilizes a non-polar capillary column for separation, followed by electron



ionization (EI) mass spectrometry for detection and quantification. For analysis in more complex matrices, a derivatization step may be necessary to improve volatility and peak shape.

Experimental Protocol:

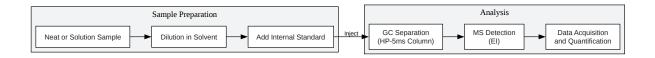
- a) Sample Preparation (Simple Dilution):
- Accurately weigh and dissolve the 4-Butyl-2-methylpiperidine sample in a suitable solvent (e.g., methanol or dichloromethane).
- Perform serial dilutions to prepare calibration standards and quality control samples.
- Add an appropriate internal standard (e.g., a structural analog with a different retention time).
- b) GC-MS Instrumentation and Conditions:
- GC System: Agilent 7890B GC System or equivalent.
- Column: HP-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 μL (splitless mode).
- Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Data Acquisition: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis. The NIST WebBook provides mass spectra for 2-methylpiperidine and 4-methylpiperidine which can suggest likely fragmentation patterns.[4][5]



Quantitative Data Summary:

Parameter	Value
Linearity Range	10 - 2000 ng/mL
Correlation Coefficient (r²)	> 0.998
Limit of Detection (LOD)	5 ng/mL
Limit of Quantification (LOQ)	10 ng/mL
Recovery	95 - 108%
Precision (RSD%)	< 10%

Experimental Workflow Diagram:



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GC-MS Experimental Workflow

Spectroscopic Characterization

For unequivocal identification and structural confirmation, spectroscopic methods are indispensable.

Application Note:

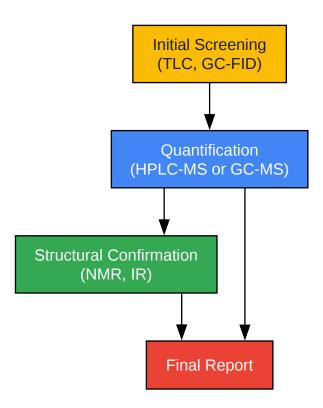
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for the structural elucidation and confirmation of **4-Butyl-2-methylpiperidine**. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, while IR spectroscopy identifies the functional groups present in the molecule.



Protocol:

- ¹H and ¹³C NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire the spectra on a 400 MHz or higher NMR spectrometer.
- FTIR: Analyze a thin film of the neat liquid sample between salt plates (e.g., NaCl) or as a KBr pellet if the sample is solid, using a Fourier Transform Infrared spectrometer.

Logical Relationship of Analytical Methods:



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Overall Analytical Strategy

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